N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride
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Overview
Description
N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropanesulfonamide group attached to a cyclohexyl ring with an amino group and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The cyclohexyl ring is first functionalized with an amino group, followed by the introduction of the cyclopropanesulfonamide moiety. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Cyclopropanesulfonamide derivatives
Amino-substituted cyclohexyl compounds
Other sulfonamide-based compounds
Uniqueness: N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride stands out due to its specific structural features, such as the combination of the cyclopropanesulfonamide group with the cyclohexyl ring and the amino group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-10(11)6-4-8(5-7-10)12-15(13,14)9-2-3-9;/h8-9,12H,2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHYBRZFYFNIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NS(=O)(=O)C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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